B1192664 DS-7423

DS-7423

カタログ番号: B1192664
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-7423 is a dual-targeting small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), currently in Phase I clinical trials for solid tumors, including ovarian clear cell adenocarcinoma (OCCA) . It inhibits PI3Kα and mTOR with IC50 values of 15.6 nM and 34.9 nM, respectively, demonstrating potent anticancer activity in preclinical models . DS-7423 suppresses the PI3K/Akt/mTOR signaling pathway, a key driver of cell proliferation and survival in cancers with activating mutations in this pathway, such as PIK3CA mutations .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DS7423;  DS 7423;  DS-7423

製品の起源

United States

類似化合物との比較

Mechanism of Action :

  • Dual Inhibition : Unlike single-target inhibitors, DS-7423 simultaneously blocks PI3K (class I isoforms) and mTOR (both mTORC1 and mTORC2), reducing compensatory signaling and enhancing antitumor effects .
  • TP53-Dependent Apoptosis : DS-7423 induces apoptosis in TP53 wild-type cells by stabilizing TP53, increasing phosphorylation of TP53 at Ser46, and upregulating pro-apoptotic genes like PUMA and p53AIP1 .
  • Cell Cycle Arrest : Reduces S-phase cell populations and increases sub-G1 cells, indicating apoptosis induction .

Clinical Findings :

  • Phase I Trials: In 69 patients with advanced solid tumors, DS-7423 showed dose-dependent metabolic responses (partial metabolic response rates: 48.5% in Caucasians, 36.4% in Asians) via [<sup>18</sup>F]-FDG-PET imaging.
  • Safety Profile: Common treatment-related adverse events (TRAEs) include hyperglycemia (onset within 4 hours post-dose) and liver toxicity (e.g., grade ≥3 ALT/AST elevations).
Table 1: Key Features of DS-7423 and Comparable PI3K/mTOR Inhibitors
Compound Target(s) IC50 (nM) Mechanism of Action Clinical Stage Key Advantages/Limitations
DS-7423 PI3Kα, mTOR 15.6 (PI3Kα), 34.9 (mTOR) Dual inhibition; TP53-dependent apoptosis Phase I Broad efficacy in TP53 wild-type tumors; limited efficacy in TP53 mutants
BEZ235 PI3K, mTOR 4–75 (PI3K isoforms) Dual inhibition; cytostatic effects Preclinical/Phase II Suppresses EMT in hypoxia; no TP53 dependency noted
Rapamycin mTORC1 N/A Allosteric mTORC1 inhibition Approved (immunosuppressant) Limited anticancer activity due to mTORC2 escape
Dactolisib PI3K, mTOR 5–27 (PI3K isoforms) Dual inhibition; broad target range Phase II Higher toxicity (e.g., hyperglycemia, rash); no TP53 specificity
Table 2: Preclinical Efficacy in Ovarian Cancer Models
Compound Cell Line/Model Key Findings Reference
DS-7423 OVISE, RMG-1 (OCCA) IC50 = 75 nM; tumor growth inhibition in xenografts via apoptosis induction
BEZ235 OVISE, TU-OC-1 (OCCA) Inhibited tumor growth in xenografts; suppressed hypoxia-induced EMT
Rapamycin OSA cell lines Increased p-FOXO3a/FOXO1 levels; limited antiproliferative effects in OCCA
Key Differentiators of DS-7423:

TP53 Dependency :

  • DS-7423 induces apoptosis only in TP53 wild-type cells, whereas BEZ235 and rapamycin show TP53-independent effects .
  • In TP53-mutated OCCA cells, DS-7423’s antiproliferative activity is reduced by >50% compared to TP53 wild-type cells .

Dual vs. Single Targeting :

  • Unlike rapamycin (mTORC1-specific), DS-7423’s dual inhibition prevents feedback activation of PI3K/Akt, a common resistance mechanism .

Race-Neutral Pharmacokinetics :

  • DS-7423 exhibits similar AUC, Cmax, and half-life in Asian and Caucasian patients, unlike some kinase inhibitors requiring dose adjustments .

Future Studies :

  • Validate TP53 status as a predictive biomarker for DS-7423 response.
  • Explore combinations with DNA-damaging agents to enhance apoptosis in TP53 wild-type tumors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。